molecular formula C26H24ClN3O5 B11016233 1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016233
M. Wt: 493.9 g/mol
InChI Key: HJINNTOJFCEYMD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research.

Properties

Molecular Formula

C26H24ClN3O5

Molecular Weight

493.9 g/mol

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H24ClN3O5/c1-34-22-14-21(23(35-2)13-20(22)28-25(32)16-6-4-3-5-7-16)29-26(33)17-12-24(31)30(15-17)19-10-8-18(27)9-11-19/h3-11,13-14,17H,12,15H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

HJINNTOJFCEYMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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